1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently hydrazinated, salt formation and cyclization afforded the intermediate. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gives the final product .Molecular Structure Analysis
The molecular structure of this compound was elucidated using spectral data analysis by 1H-NMR, 13C-NMR, IR and EI-MS .Chemical Reactions Analysis
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, some exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical and Chemical Properties Analysis
The compound is a light-bluish amorphous solid with a molecular weight of 445 gmol-1. It has a melting point of 118-119 ºC .Scientific Research Applications
Synthesis and Reactivity
Researchers have explored the synthesis and reactivity of sulfonamide derivatives, including compounds related to 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3,dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide. For instance, the use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines to prepare sulfur-nitrogen heterocycles demonstrates the compound's potential in synthesizing novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Bryce, 1984).
Antimicrobial and Antiviral Activity
The synthesis of thiadiazole sulfonamides and their evaluation for antiviral and antimicrobial activities highlight another significant area of research. These studies aim to develop new therapeutic agents by exploring the biological activities of sulfonamide derivatives. For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their bioassay tests for anti-tobacco mosaic virus activity illustrate the compound's potential in antiviral research (Chen et al., 2010).
Carbonic Anhydrase Inhibition
The exploration of sulfonamides, including derivatives of 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3,dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide, as inhibitors of human carbonic anhydrase isozymes opens up research avenues in therapeutic development. Studies investigating these compounds' inhibitory effects on carbonic anhydrase isozymes suggest potential applications in treating conditions like glaucoma, epilepsy, and certain types of cancer (Alafeefy et al., 2015).
Antileishmanial Agents
Research into the synthesis of unsymmetrical sulfides and their oxidation to sulfones has led to the discovery of potent antileishmanial agents, showcasing the therapeutic potential of sulfone derivatives in treating visceral leishmaniasis. This indicates the broader implications of studying compounds related to 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3,dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide in developing new treatments for parasitic diseases (Dar et al., 2015).
Properties
IUPAC Name |
3-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S2/c1-20-16-7-3-4-8-17(16)22(28(20,25)26)14-10-12-21(13-11-14)27(23,24)18-9-5-2-6-15(18)19/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLSKJHHLGGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.